molecular formula C11H9NO4 B1438850 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-28-3

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Cat. No. B1438850
CAS RN: 1105191-28-3
M. Wt: 219.19 g/mol
InChI Key: WBUGIOKLFAAOHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol” consists of an isoxazole ring attached to a benzodioxole ring via a methanol group. The molecular weight of this compound is 219.19 g/mol.

Scientific Research Applications

Methanol as a Fuel and Chemical Feedstock

Methanol Synthesis and Applications : Methanol is a key chemical in industrial applications, serving as a fuel, solvent, and antifreeze, as well as a feedstock for the production of formaldehyde, acetic acid, and other chemicals. Its synthesis from various sources, including biomass, highlights its versatility and potential for sustainable chemical production. Studies on methanol synthesis emphasize the development of efficient catalysts and processes to enhance production from CO-rich gases and as a peaking fuel in power stations, illustrating its role in the energy sector (Cybulski, 1994).

Heterocyclic Compounds and Their Applications

Quinoxaline and Isoxazolone Derivatives : Research on heterocyclic compounds such as quinoxalines and isoxazolones reveals their importance in pharmaceuticals, dyes, and as catalyst ligands. These compounds, including those related to the specific isoxazolyl methanol structure you're interested in, demonstrate significant biological activity, including antimicrobial and anticancer properties. The chemical versatility of these heterocycles allows for their use in synthesizing a wide range of functional materials and biologically active molecules (Pareek & Kishor, 2015).

Methanol in Environmental and Analytical Chemistry

Methanol as a Marker for Chemical Processes : Studies have explored methanol's role as a marker in various chemical and environmental processes, including its presence in transformer insulating oil as an indicator of paper degradation. This reflects the broader utility of methanol and related compounds in diagnostics and monitoring of chemical degradation or transformation processes (Jalbert et al., 2019).

Mechanism of Action

Target of Action

Related compounds with a similar structure, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol might affect similar pathways, leading to downstream effects on cell division and survival.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol might have similar effects on cells.

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGIOKLFAAOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

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